![molecular formula C8H15ClN4 B1450500 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride CAS No. 1820639-22-2](/img/structure/B1450500.png)
3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride
Overview
Description
“3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1820639-22-2 . It has a molecular weight of 202.69 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 202.69 . The InChI code for the compound is 1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H .Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives, similar to the one mentioned, have been explored for their potential in drug development due to their broad spectrum of biological activities. A literature review focusing on novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives highlighted their significance in preparing new drugs. These compounds have been studied for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others (Ferreira et al., 2013). The research underlines the ongoing interest in developing novel triazoles for therapeutic applications, reflecting the compound 's potential utility in scientific research targeting various diseases.
Advances in Triazole Synthesis
In another study focusing on the eco-friendly synthesis of triazoles, advances in copper-catalyzed azide-alkyne cycloadditions (CuAAC) were reviewed. This method is significant for the click chemistry synthesis of 1,2,3-triazoles, offering advantages such as shorter reaction times, higher yields, and simpler work-up procedures. The study emphasizes the importance of developing new, more efficient, and sustainable methods for preparing triazoles, considering current environmental and energy-saving concerns (de Souza et al., 2019). This research directly relates to the synthesis and application of compounds like 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride, showcasing the scientific community's effort to discover and utilize triazole derivatives more effectively.
Triazole and Piperidine in Corrosion Inhibition
The application of triazole derivatives extends beyond medicinal chemistry into materials science. For instance, 1,2,3-triazole derivatives have been reviewed for their role as corrosion inhibitors for metal surfaces. The review highlighted the efficiency of these compounds in protecting steels, copper, iron, and aluminum against corrosion in aggressive media. This application is particularly relevant for industrial and engineering fields, showcasing the versatility of triazole derivatives in various scientific research areas (Hrimla et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazoles, have been reported to inhibit human methionine aminopeptidase type 2 (hmetap2) .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Related compounds have been shown to interact with oxidoreductase proteins, suggesting potential involvement in redox reactions .
Result of Action
Related compounds have shown antibacterial and antifungal activities, suggesting that this compound may have similar effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can affect the activity of similar compounds .
properties
IUPAC Name |
3-(triazol-2-ylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDZWDYVBYKBTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2N=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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